![molecular formula C18H25NSn B14471611 N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine CAS No. 68043-49-2](/img/structure/B14471611.png)
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine is an organotin compound characterized by the presence of a tin atom bonded to a propan-1-amine moiety. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine typically involves the reaction of N,N-dimethylpropan-1-amine with diphenyltin dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Scientific Research Applications
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its effects on biological systems.
Industry: It can be used in the production of polymers, coatings, and other materials where organotin compounds are beneficial.
Mechanism of Action
The mechanism by which N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The tin atom can form coordination complexes with various biomolecules, influencing their structure and function. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or material science.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1,3-propanediamine: A related compound with similar structural features but without the tin atom.
N,N-dimethyl-3,3-diphenylpropan-1-amine: Another related compound with a different substitution pattern on the propan-1-amine moiety.
Uniqueness
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where the specific reactivity and coordination chemistry of tin are advantageous.
Properties
CAS No. |
68043-49-2 |
|---|---|
Molecular Formula |
C18H25NSn |
Molecular Weight |
374.1 g/mol |
IUPAC Name |
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine |
InChI |
InChI=1S/2C6H5.C5H12N.CH3.Sn/c2*1-2-4-6-5-3-1;1-4-5-6(2)3;;/h2*1-5H;1,4-5H2,2-3H3;1H3; |
InChI Key |
UMJYQVQKQKJJMS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC[Sn](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



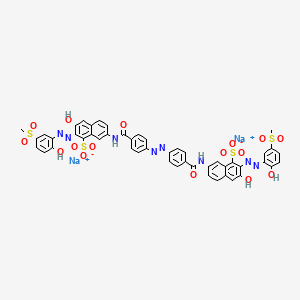


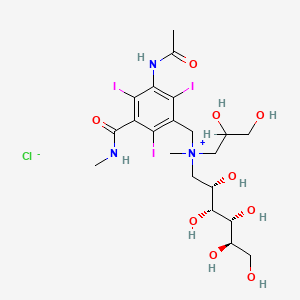
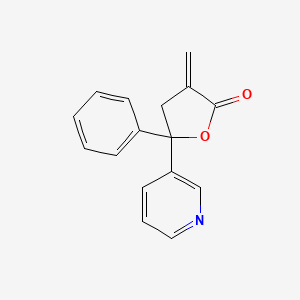
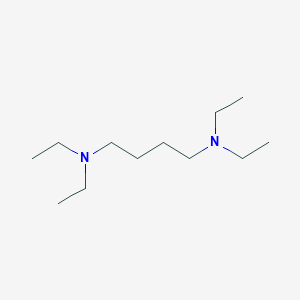
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)
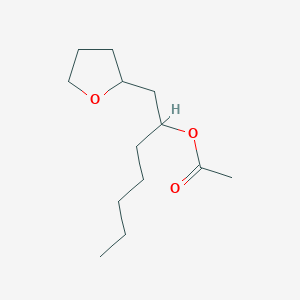

![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)
![(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14471603.png)

![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
